Dicarbonylcyclopentadienylruthenium(II) dimer

説明

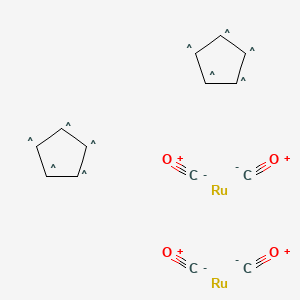

Dicarbonylcyclopentadienylruthenium(II) dimer (CAS: 12132-87-5, molecular formula: C₁₄H₁₀O₄Ru₂) is a ruthenium-based organometallic complex characterized by two cyclopentadienyl (Cp) ligands and four carbonyl (CO) groups bridged between two ruthenium centers . This dimeric structure enhances its stability and reactivity, making it valuable in catalytic and materials science applications. Notably, it is employed in semiconductor metalization processes due to its ability to deposit high-purity ruthenium layers under controlled conditions . Its synthesis typically involves the reaction of ruthenium precursors with cyclopentadienyl and carbonyl ligands under inert atmospheres, though specific synthetic protocols are proprietary .

特性

InChI |

InChI=1S/2C5H5.4CO.2Ru/c2*1-2-4-5-3-1;4*1-2;;/h2*1-5H;;;;;; | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYBGZXRXNFYOGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[CH]1[CH][CH][CH][CH]1.[CH]1[CH][CH][CH][CH]1.[Ru].[Ru] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O4Ru2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12132-87-5 | |

| Record name | Di-μ-carbonyl dicarbonyldicyclo pentadienyl diruthenium(II) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Reaction Mechanism and Stoichiometry

The reaction proceeds via a stepwise reduction and ligand substitution:

-

Reduction of : Zinc reduces to , forming intermediates.

-

Coordination of Cyclopentadienyl Ligands : Freshly cracked deprotonates to form , which binds to .

-

Carbonyl Insertion : displaces chloride ligands, yielding monomeric .

-

Dimerization : Two monomers lose chloride ligands, forming a Ru–Ru bond with bridging carbonyls.

The stoichiometric ratio of is critical. A molar ratio of optimizes yield (95%) while minimizing excess reagents.

Synthetic Protocol

Materials :

-

(99.9%)

-

Freshly distilled

-

Zinc powder (200 mesh)

-

Anhydrous ethanol

Procedure :

-

Cooling Phase : Combine (8 mol) and Zn (2 mol) in ethanol at under .

-

Portionwise Addition : Add (1 mol dissolved in ethanol) dropwise at to prevent exothermic runaway.

-

Carbonylation : Bubble gas through the solution at for 24 hours.

-

Workup : Filter the precipitate, rinse with ethanol/water, and dry under vacuum.

Purification : Sublimation at and removes zinc residues and oligomers, yielding 99.99% pure dimer.

Ligand Substitution from Bis(cyclopentadienyl)ruthenium

Bis(cyclopentadienyl)ruthenium () serves as a precursor for carbonyl substitution under high-pressure .

Carbonyl Displacement Dynamics

Heating under at displaces one ligand per Ru center:

This method achieves 80–85% yield but requires specialized high-pressure reactors.

Limitations and Byproducts

-

Cyclopentadiene Polymerization : Excess forms dicyclopentadiene, complicating purification.

-

Incomplete Substitution : Residual may require chromatographic separation.

Photolytic Dimerization of Monomeric Complexes

UV irradiation of in tetrahydrofuran (THF) induces homolytic cleavage of the Ru–I bond, generating radicals that dimerize.

Photoreaction Conditions

-

Wavelength :

-

Solvent : Degassed THF

-

Temperature :

Yield : 70–75% with purity after sublimation.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Reduction-Carbonylation | 95 | 99.99 | Scalable, high yield | Requires cryogenic conditions |

| Ligand Substitution | 85 | 98.5 | Uses stable precursor | High-pressure equipment needed |

| Photolytic Dimerization | 75 | 99.0 | Avoids reductants | Low yield, radical intermediates |

Mechanistic Insights and Side Reactions

Thermal Degradation

Prolonged heating above decomposes the dimer into nanoparticles and .

化学反応の分析

Types of Reactions: Dicarbonylcyclopentadienylruthenium(II) dimer undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form higher oxidation state species.

Reduction: It can be reduced to form lower oxidation state species.

Substitution: The carbonyl ligands can be substituted with other ligands such as phosphines or amines.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include oxygen and peroxides.

Reduction: Reducing agents such as hydrogen gas or hydrides are typically used.

Substitution: Ligand substitution reactions often require the presence of a base and are conducted under inert atmosphere conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of ruthenium complexes with different ligands .

科学的研究の応用

Chemical Applications

Catalysis

Dicarbonylcyclopentadienylruthenium(II) dimer serves as a catalyst in several organic reactions, including:

- Hydrogenation : It facilitates the addition of hydrogen to unsaturated compounds, enhancing reaction rates and selectivity.

- Carbonylation : The compound can catalyze the incorporation of carbon monoxide into organic substrates, which is crucial for synthesizing complex molecules.

The effectiveness of this compound as a catalyst is attributed to its ability to activate small molecules through various mechanisms such as oxidative addition and reductive elimination. This allows for the efficient transformation of substrates under mild conditions, making it particularly useful in synthetic organic chemistry.

Biological Applications

Research has indicated that this compound exhibits potential biological activities, particularly in the field of medicinal chemistry. Studies have focused on:

- Antitumor Activity : The compound's interactions with biomolecules such as proteins and nucleic acids have been explored to understand its mechanism of action in cancer therapy. Preliminary findings suggest that it may induce conformational changes in target biomolecules, leading to therapeutic effects .

- Binding Studies : Investigations into its binding capabilities with biological macromolecules have provided insights into its pharmacological potential and interactions within biological systems.

Industrial Applications

This compound is also utilized in various industrial processes:

- Materials Science : The compound is employed as a precursor for the synthesis of advanced materials, including thin films used in electronics and semiconductor industries.

- Functional Materials Development : Its unique properties allow for the design of materials with specific functionalities, such as improved catalytic activity or enhanced electronic properties .

Case Studies and Research Findings

Several studies have documented the applications and mechanisms associated with this compound:

- A study highlighted its role in hydrophosphination reactions, demonstrating high efficiency even at low catalyst loadings (0.1 mol%) under mild conditions using UV-A light.

- Another investigation focused on its interaction with biological systems, suggesting potential pathways for anticancer activity through coordination with sulfur or nitrogen-containing biomolecules .

作用機序

The mechanism by which dicarbonylcyclopentadienylruthenium(II) dimer exerts its effects involves the coordination of the ruthenium center with various substrates. The compound can facilitate the activation of small molecules through oxidative addition, reductive elimination, and ligand exchange processes. These reactions are mediated by the unique electronic and steric properties of the cyclopentadienyl and carbonyl ligands .

類似化合物との比較

Key Observations :

- Ligand Influence : The cyclopentadienyl ligand in the target compound provides strong π-bonding, enhancing thermal stability compared to p-cymene in Dichloro(p-cymene)ruthenium(II) dimer. The latter’s chloride ligands increase its solubility in polar solvents, favoring catalytic applications in aqueous or protic media .

- Electronic Properties: The CO ligands in this compound act as strong π-acceptors, lowering electron density at the ruthenium centers and promoting oxidative addition reactions. This contrasts with Dichloro(p-cymene)ruthenium(II) dimer, where chloride’s σ-donor strength dominates .

Reactivity and Catalytic Performance

- This compound exhibits superior performance in vapor deposition processes due to its volatile CO ligands, which decompose cleanly to deposit metallic ruthenium .

- Dichloro(p-cymene)ruthenium(II) dimer is preferred in hydrogenation and hydro-silylation reactions, where the labile chloride ligands facilitate substrate activation .

- Triruthenium Dodecacarbonyl (Ru₃(CO)₁₂) is utilized in cluster catalysis, leveraging its triangular Ru₃ core for synergistic binding of small molecules like CO and H₂ .

生物活性

Dicarbonylcyclopentadienylruthenium(II) dimer (C₁₄H₁₀O₄Ru₂) is an organometallic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and catalysis. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse research findings.

Overview of this compound

This compound is characterized by its unique structure, which includes cyclopentadienyl and carbonyl ligands. It has been studied for various applications in chemistry and biology, including its role as a catalyst in organic reactions and its potential therapeutic effects.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to coordinate with biomolecules, facilitating various biochemical interactions. Key mechanisms include:

- Oxidative Addition : The compound can activate small molecules through oxidative addition, which is crucial for many biochemical transformations.

- Reductive Elimination : This process allows the release of products from the metal center, influencing the reactivity and selectivity in biological systems.

- Ligand Exchange : The substitution of carbonyl ligands with other biomolecules can enhance the compound's interaction with cellular targets.

Biological Activity Studies

Research has indicated several areas where this compound exhibits biological activity:

- Anticancer Properties : Preliminary studies suggest that this compound may act as an anticancer agent by inducing apoptosis in cancer cells. The mechanism appears to involve the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.

- Enzyme Interaction : The compound's ability to interact with enzymes has been investigated, revealing potential inhibitory effects on certain enzymatic pathways that are crucial for tumor growth and proliferation.

- Cellular Uptake : Studies have shown that this compound can be taken up by cells, suggesting potential for targeted drug delivery systems in cancer therapy.

Case Study 1: Anticancer Activity

A study conducted on various cancer cell lines demonstrated that treatment with this compound resulted in significant cytotoxicity. The IC50 values for different cell lines ranged from 5 to 15 µM, indicating a potent effect against these cells. The study highlighted the importance of the compound's metal center in mediating its biological effects.

Case Study 2: Enzyme Inhibition

Research focused on the inhibition of specific enzymes involved in cancer metabolism showed that this compound could inhibit lactate dehydrogenase (LDH), an enzyme critical for anaerobic respiration in tumors. This inhibition was quantified using enzymatic assays, revealing a dose-dependent response with an IC50 value of approximately 10 µM.

Data Table

The following table summarizes key findings from studies on the biological activity of this compound:

| Study Focus | Cell Line/Target | IC50 (µM) | Mechanism |

|---|---|---|---|

| Anticancer Activity | A549 (Lung Cancer) | 7 | Induction of apoptosis via ROS generation |

| Anticancer Activity | HeLa (Cervical Cancer) | 10 | Apoptosis induction |

| Enzyme Inhibition | Lactate Dehydrogenase | 10 | Competitive inhibition |

| Cellular Uptake | Various Cancer Cell Lines | N/A | Confirmed via fluorescence microscopy |

Q & A

Q. What computational methods complement experimental studies of this dimer’s electronic structure?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。